molecular formula C8H7FN2 B060277 5-Fluoro-1-methylbenzimidazole CAS No. 1365271-95-9

5-Fluoro-1-methylbenzimidazole

Cat. No. B060277
M. Wt: 150.15 g/mol
InChI Key: CJIVGQYHPZZEDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoro-1-methylbenzimidazole and related compounds involves multiple steps, including the use of fluorobenzimidazole derivatives. For example, Joshi et al. (2019) synthesized a new class of fluorobenzimidazole derivatives to investigate their antimicrobial potential, indicating a methodological approach relevant to the synthesis of 5-Fluoro-1-methylbenzimidazole (Joshi, Narigara, Jani, & Parikh, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Fluoro-1-methylbenzimidazole has been elucidated through various techniques. Özbey et al. (2004) reported the synthesis and spectral identification of a related compound, providing insight into molecular structure elucidation via crystallographic studies (Özbey, Kaynak, Göker, & Kuş, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of fluorobenzimidazole derivatives have been explored in several studies. Leng and Qin (2018) developed a new fluorosulfonylation reagent for regioselective synthesis of sulfonylfluoro isoxazoles, demonstrating the versatility of fluorobenzimidazole compounds in synthetic chemistry (Leng & Qin, 2018).

Physical Properties Analysis

While specific studies on the physical properties of 5-Fluoro-1-methylbenzimidazole were not directly identified, the analysis of related compounds suggests methods for determining such properties, including melting point, IR, NMR, and GC-MS, as indicated in the synthesis and characterization processes.

Chemical Properties Analysis

The chemical properties, particularly antimicrobial activity, of fluorobenzimidazole derivatives have been a focus of research. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial activity, providing insight into the chemical properties of fluorobenzimidazole derivatives (Gadakh, Pandit, Rindhe, & Karale, 2010).

Scientific Research Applications

  • Antiviral and Antimicrobial Applications :

    • Benzimidazole derivatives, including those structurally related to 5-Fluoro-1-methylbenzimidazole, have been studied for their antiviral properties, particularly in enhancing influenza virus multiplication (Tamm, 1973).
    • Fluoroimidazoles, a group including 5-Fluoro-1-methylbenzimidazole, have demonstrated inhibitory effects on viral cytopathogenicity and nucleic acid synthesis in infected cells (De Cercq & Luczak, 1975).
    • Novel fluorobenzimidazoles substituted with structural motifs present in physiologically active natural products have been synthesized and shown to exhibit promising antitubercular activity (Nandha, Nargund, Nargund, & Bhat, 2017).
  • Material Science and Ferroelectricity :

  • Therapeutic Applications in Various Diseases :

    • Flubendazole, a drug related to benzimidazoles, has shown significant effects against Schistosoma mansoni infection in mice, indicating potential for treating parasitic infections (Nessim, Hassan, William, & El-Baz, 2000).
    • Derivatives of 5-methylbenzimidazole, similar to 5-Fluoro-1-methylbenzimidazole, have demonstrated potential as anti-inflammatory and analgesic agents (Gaba, Singh, Singh, Sharma, & Gaba, 2010).
  • Antimycobacterial Agents :

    • Benzimidazole derivatives have shown significant antimycobacterial activity, particularly against Mycobacterium tuberculosis and nontuberculous mycobacteria (Klimešová, Kočí, Waisser, & Kaustová, 2002).
  • Hepatocellular Carcinoma Treatment :

Safety And Hazards

The safety data sheet for 5-Fluoro-1-Methylbenzimidazole suggests that it should be handled with care, avoiding discharge into the environment . Further specific safety and hazard information is not available in the retrieved data.

Future Directions

The research and development of benzimidazole-based drugs is an active and attractive topic of medicinal chemistry . Future research directions may include the design of novel and potent benzimidazole-containing drugs .

properties

IUPAC Name

5-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIVGQYHPZZEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617689
Record name 5-Fluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methylbenzimidazole

CAS RN

1365271-95-9
Record name 5-Fluoro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com

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